REACTION_SMILES
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[NH:12]1[CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1.[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH:1][C:2](=[O:3])[CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][c:10]1[OH:11]>>[C:2](=[O:3])([CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][c:10]1[OH:11])[N:12]1[CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCNC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccccc1O
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Name
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Type
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product
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Smiles
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O=C(Cc1ccccc1O)N1CCC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[NH:12]1[CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1.[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH:1][C:2](=[O:3])[CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][c:10]1[OH:11]>>[C:2](=[O:3])([CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][c:10]1[OH:11])[N:12]1[CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1ccccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cc1ccccc1O)N1CCC(O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |